molecular formula C6H7NO2S B053056 N-hydroxy-3-methylthiophene-2-carboxamide CAS No. 125309-43-5

N-hydroxy-3-methylthiophene-2-carboxamide

Cat. No. B053056
M. Wt: 157.19 g/mol
InChI Key: MKGMTFPTSORNNV-UHFFFAOYSA-N
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Description

N-hydroxy-3-methylthiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of heterocyclic compounds and is synthesized using specific methods.

Mechanism Of Action

The mechanism of action of N-hydroxy-3-methylthiophene-2-carboxamide is not fully understood. However, studies have shown that this compound may exert its effects by inhibiting specific enzymes and signaling pathways in cells.

Biochemical And Physiological Effects

N-hydroxy-3-methylthiophene-2-carboxamide has been shown to possess various biochemical and physiological effects. In medicine, this compound has been shown to possess anti-inflammatory and anti-tumor properties, which may be attributed to its ability to inhibit specific enzymes and signaling pathways in cells. In agriculture, N-hydroxy-3-methylthiophene-2-carboxamide has been shown to have herbicidal and fungicidal properties, which may be attributed to its ability to disrupt specific metabolic pathways in plants and fungi.

Advantages And Limitations For Lab Experiments

N-hydroxy-3-methylthiophene-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and purify, making it readily available for research purposes. Another advantage is that this compound has multiple potential applications in various fields, making it a versatile compound for research. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder the development of new drugs or pesticides based on this compound.

Future Directions

There are several future directions for research on N-hydroxy-3-methylthiophene-2-carboxamide. One direction is to further investigate the mechanism of action of this compound to better understand its potential applications in medicine, agriculture, and material science. Another direction is to develop new drugs or pesticides based on this compound, taking advantage of its unique properties. Additionally, research could focus on optimizing the synthesis method of N-hydroxy-3-methylthiophene-2-carboxamide to improve its yield and purity. Overall, research on N-hydroxy-3-methylthiophene-2-carboxamide has the potential to lead to significant advancements in various fields and should continue to be a topic of interest in the scientific community.

Synthesis Methods

N-hydroxy-3-methylthiophene-2-carboxamide is synthesized using a specific method that involves the reaction of 3-methylthiophene-2-carboxylic acid with hydroxylamine hydrochloride in the presence of a base. The reaction results in the formation of N-hydroxy-3-methylthiophene-2-carboxamide, which is then purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

N-hydroxy-3-methylthiophene-2-carboxamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, N-hydroxy-3-methylthiophene-2-carboxamide has been shown to have herbicidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In material science, this compound has been shown to possess unique electronic and optical properties, making it a potential candidate for the development of new materials.

properties

CAS RN

125309-43-5

Product Name

N-hydroxy-3-methylthiophene-2-carboxamide

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

N-hydroxy-3-methylthiophene-2-carboxamide

InChI

InChI=1S/C6H7NO2S/c1-4-2-3-10-5(4)6(8)7-9/h2-3,9H,1H3,(H,7,8)

InChI Key

MKGMTFPTSORNNV-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1)C(=O)NO

Canonical SMILES

CC1=C(SC=C1)C(=O)NO

synonyms

2-Thiophenecarboxamide,N-hydroxy-3-methyl-(9CI)

Origin of Product

United States

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